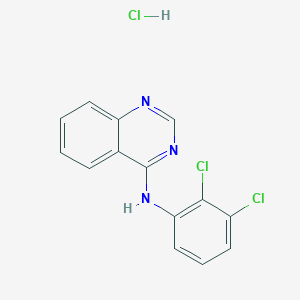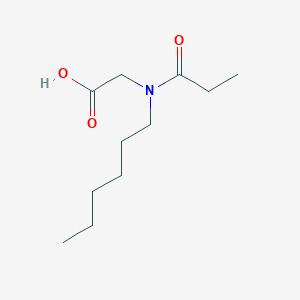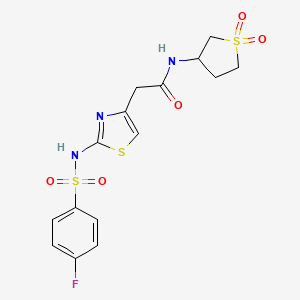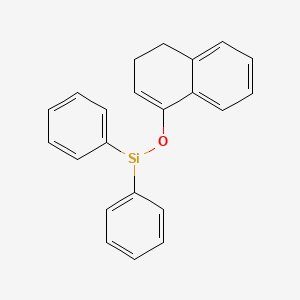![molecular formula C18H17NO2S B12624654 3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole CAS No. 922139-25-1](/img/structure/B12624654.png)
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities. This compound features a benzenesulfonyl group attached to a prop-2-en-1-yl chain, which is further connected to a 1-methyl-1H-indole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzenesulfonyl chloride, prop-2-en-1-yl bromide, and 1-methyl-1H-indole.
Formation of Benzenesulfonyl Prop-2-en-1-yl Intermediate: Benzenesulfonyl chloride reacts with prop-2-en-1-yl bromide in the presence of a base such as triethylamine to form the benzenesulfonyl prop-2-en-1-yl intermediate.
Coupling with 1-Methyl-1H-Indole: The intermediate is then coupled with 1-methyl-1H-indole in the presence of a palladium catalyst under Suzuki coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinyl or thiol derivatives.
Substitution: Introduction of halogen, nitro, or other electrophilic groups on the indole ring.
Applications De Recherche Scientifique
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-Phenylindole: Used in the synthesis of pharmaceuticals and as a fluorescent probe.
Uniqueness
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
922139-25-1 |
|---|---|
Formule moléculaire |
C18H17NO2S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-[2-(benzenesulfonyl)prop-2-enyl]-1-methylindole |
InChI |
InChI=1S/C18H17NO2S/c1-14(22(20,21)16-8-4-3-5-9-16)12-15-13-19(2)18-11-7-6-10-17(15)18/h3-11,13H,1,12H2,2H3 |
Clé InChI |
NAMCKSCLSVABGB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CC(=C)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


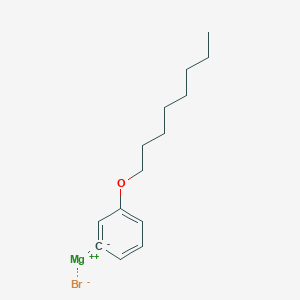

![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)
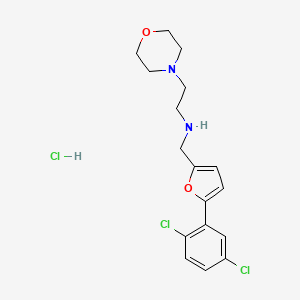
![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)
